molecular formula C20H21N5O B10909112 4-{(E)-[2-(6-methoxy-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl}-N,N-dimethylaniline

4-{(E)-[2-(6-methoxy-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl}-N,N-dimethylaniline

Cat. No.: B10909112
M. Wt: 347.4 g/mol
InChI Key: OVJDMJYLRLBDJF-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{(E)-[2-(6-methoxy-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl}-N,N-dimethylaniline is a complex organic compound that features a pyrimidine ring substituted with a methoxy group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-(6-methoxy-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl}-N,N-dimethylaniline typically involves the formation of a Schiff base followed by reduction. The starting materials include 6-methoxy-2-phenylpyrimidine-4-carbaldehyde and N,N-dimethylaniline. The reaction is carried out in the presence of a suitable catalyst such as sodium borohydride (NaBH4) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[2-(6-methoxy-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl}-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the phenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

4-{(E)-[2-(6-methoxy-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl}-N,N-dimethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{(E)-[2-(6-methoxy-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl}-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{(E)-[2-(6-methoxy-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl}-N,N-dimethylaniline is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H21N5O

Molecular Weight

347.4 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-6-methoxy-2-phenylpyrimidin-4-amine

InChI

InChI=1S/C20H21N5O/c1-25(2)17-11-9-15(10-12-17)14-21-24-18-13-19(26-3)23-20(22-18)16-7-5-4-6-8-16/h4-14H,1-3H3,(H,22,23,24)/b21-14+

InChI Key

OVJDMJYLRLBDJF-KGENOOAVSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC2=CC(=NC(=N2)C3=CC=CC=C3)OC

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC2=CC(=NC(=N2)C3=CC=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.